2-Phenylethyl thiocyanate
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Overview
Description
2-Phenylethyl thiocyanate is an organic compound characterized by the presence of a phenylethyl group attached to a thiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylethyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with thiophosgene, resulting in the formation of the desired thiocyanate compound . Another method includes the use of phenyl isothiocyanate and corresponding amines under mild conditions with dimethylbenzene as a solvent . This method is advantageous due to its low toxicity, low cost, and high yield.
Industrial Production Methods: Industrial production of this compound often employs the reaction of alkyl halides with ammonium thiocyanate in polyethylene glycol as a reaction medium . This eco-friendly method ensures high yields without the formation of isothiocyanates as by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiocyanate group into other functional groups, such as sulfonates.
Reduction: The thiocyanate group can be reduced to form thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products:
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Thiols and related compounds.
Substitution: Various substituted phenylethyl derivatives.
Scientific Research Applications
2-Phenylethyl thiocyanate has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: It is used in studies related to enzyme inhibition and protein modification.
Medicine: Research has explored its potential as an anticancer and antimicrobial agent.
Industry: It is utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenylethyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to active sites or modifying protein structures . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Phenylethyl isothiocyanate: Known for its bioactive properties, including antioxidant and anticancer activities.
Phenylethylamine: A central nervous system stimulant with applications in medicinal chemistry.
Uniqueness: 2-Phenylethyl thiocyanate is unique due to its specific thiocyanate functional group, which imparts distinct chemical reactivity and biological activity compared to its isothiocyanate and amine counterparts.
Properties
CAS No. |
5654-72-8 |
---|---|
Molecular Formula |
C9H9NS |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
2-phenylethyl thiocyanate |
InChI |
InChI=1S/C9H9NS/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2 |
InChI Key |
HUKWNFVGBRDJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC#N |
Origin of Product |
United States |
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